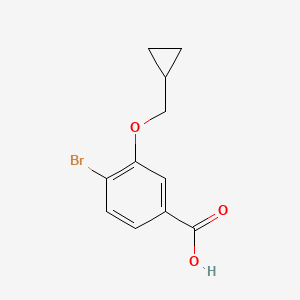

4-Bromo-3-(cyclopropylmethoxy)benzoic acid

Description

4-Bromo-3-(cyclopropylmethoxy)benzoic acid is a brominated benzoic acid derivative with a cyclopropylmethoxy substituent at the 3-position. This compound belongs to a class of benzoic acid derivatives widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropylmethoxy group imparts steric and electronic effects that influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

4-bromo-3-(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXIYQNAAVSNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclopropylmethoxy)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclopropylmethoxy)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-3-(cyclopropylmethoxy)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethoxy group contribute to its reactivity and binding affinity with target molecules . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic parameters of 4-bromo-3-(cyclopropylmethoxy)benzoic acid with similar compounds:

Key Observations :

- The cyclopropylmethoxy group in the target compound introduces steric bulk compared to smaller substituents like methoxy or methoxymethoxy. This may reduce solubility in aqueous phases but enhance membrane permeability .

- The HOMO-LUMO gap (4.46 eV) in 4-bromo-3-(methoxymethoxy)benzoic acid suggests moderate chemical stability, while the absence of data for the cyclopropylmethoxy analog implies further experimental or computational studies are needed .

- The nitro group in 3-(cyclopropylmethoxy)-4-nitrobenzoic acid significantly lowers pKa (increasing acidity), which contrasts with the electron-donating cyclopropylmethoxy group in the target compound .

Solubility and Extraction Behavior

Benzoic acid derivatives exhibit varying extraction efficiencies based on their distribution coefficients (m). For example:

- Benzoic acid and phenol are extracted rapidly (>98% in <5 minutes) due to high m values, while acetic acid requires longer contact times .

Biological Activity

4-Bromo-3-(cyclopropylmethoxy)benzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : 283.12 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific biochemical pathways:

- Target Interaction : The compound is believed to interact with proteins involved in cell signaling and proliferation, particularly affecting pathways related to inflammation and cancer cell growth.

- Inhibition of Enzymes : Research indicates that it may inhibit enzymes such as phosphodiesterase (PDE), which play a crucial role in regulating cellular signaling pathways .

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : It has been found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Apoptosis Induction : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity:

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammatory responses in various models .

- Pulmonary Fibrosis Studies : In vivo studies have indicated that it alleviates symptoms of pulmonary fibrosis by inhibiting epithelial-mesenchymal transition (EMT) processes induced by TGF-β1 .

Study on Lung Inflammation

A notable study evaluated the effects of this compound on bleomycin-induced lung inflammation:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Lung Weight (g) | 15.2 ± 0.5 | 10.5 ± 0.4* |

| Inflammatory Cell Count | 120 ± 10 | 45 ± 5* |

| Cytokine Levels (pg/mL) | TNF-α: 250 ± 20 | TNF-α: 80 ± 10* |

*Significantly different from control group (p < 0.05)

The treatment group showed a significant reduction in lung weight and inflammatory cell count, along with decreased levels of TNF-α, indicating the compound's potential as an anti-inflammatory agent .

Antitumor Activity in Breast Cancer Models

Another study focused on its anticancer effects in breast cancer models:

| Treatment | Tumor Volume (mm³) | Survival Rate (%) |

|---|---|---|

| Control | 300 ± 50 | 30 |

| Low Dose | 150 ± 30* | 60 |

| High Dose | 50 ± 10** | 90 |

*Significantly different from control group (p < 0.05); **Highly significant (p < 0.01)

This data illustrates that higher doses of the compound significantly reduced tumor volume and increased survival rates among treated subjects.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-(cyclopropylmethoxy)benzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Pathways : Start with bromination of 3-(cyclopropylmethoxy)benzoic acid using N-bromosuccinimide (NBS) under controlled conditions (e.g., dimethylformamide (DMF) solvent at 80°C). Alternatively, employ Ullmann coupling for introducing the cyclopropylmethoxy group to pre-brominated benzoic acid derivatives.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Adjust parameters like temperature, catalyst loading (e.g., CuI for coupling reactions), and solvent polarity to minimize side products. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm and aromatic protons split by bromine’s electronegativity).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carboxylic acid O-H stretches (~2500–3300 cm) and C-Br vibrations (~600 cm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-H] at m/z 285.0 for CHBrO).

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm .

Q. What are the key considerations for handling and storing this compound to maintain stability during experimental workflows?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers under anhydrous conditions (e.g., sealed with desiccant packs) at room temperature. Avoid prolonged exposure to moisture to prevent hydrolysis of the cyclopropylmethoxy group.

- Handling : Use inert atmospheres (argon/glovebox) for sensitive reactions. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can DFT calculations at the B3LYP/6-311++G(d,p) level be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Computational Setup : Optimize geometry using Gaussian or ORCA software with the B3LYP functional and 6-311++G(d,p) basis set. Include solvent effects via the Polarizable Continuum Model (PCM).

- Key Outputs : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar brominated benzoic acids) to assess charge-transfer potential. Derive Fukui indices to identify nucleophilic (carboxylic oxygen) and electrophilic (bromine-adjacent carbon) sites. Validate against experimental UV-Vis spectra .

Q. What strategies can be employed to resolve discrepancies between experimental vibrational spectra and computational predictions for halogenated benzoic acid derivatives?

Methodological Answer:

- Vibrational Mode Analysis : Compare experimental FTIR/Raman spectra with scaled DFT vibrational frequencies (scaling factor ~0.961). Assign discrepancies to solvent interactions (e.g., hydrogen bonding in DMSO) or anharmonic effects.

- Solvent Correction : Re-run calculations with explicit solvent molecules (e.g., water or ethanol) in addition to PCM to improve accuracy .

Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound derivatives, particularly in enzyme inhibition studies?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching for binding affinity) with target enzymes like cyclooxygenase-2 (COX-2) or kinases.

- Molecular Docking : Perform AutoDock/Vina simulations to predict binding poses at active sites (e.g., Arg221 and Phe182 residues in protein targets). Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. How do solvent effects modeled by continuum solvation methods influence the nucleophilic/electrophilic behavior of this compound in different reaction environments?

Methodological Answer:

- Solvent Screening : Use PCM to compute solvation-free energies in polar (water) and nonpolar (toluene) solvents. Observe shifts in electrophilicity index (e.g., higher values in polar solvents due to stabilization of charge-separated intermediates).

- Kinetic Studies : Correlate solvent polarity with reaction rates in SNAr (nucleophilic aromatic substitution) using pseudo-first-order kinetics .

Q. What mechanistic insights can be gained from studying the esterification kinetics of this compound in microreactor systems?

Methodological Answer:

- Flow Reactor Setup : Use a microreactor with controlled residence times (1–10 min) and temperatures (25–80°C). Monitor esterification (e.g., with ethanol) via inline IR spectroscopy.

- Kinetic Modeling : Apply Arrhenius plots to determine activation energy. Compare batch vs. continuous-flow efficiencies (e.g., 95% conversion in flow vs. 70% in batch due to improved mass transfer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.